molecular formula C13H20BrNO2 B13767444 (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide CAS No. 64048-54-0

(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide

Cat. No.: B13767444
CAS No.: 64048-54-0
M. Wt: 302.21 g/mol
InChI Key: PTOLALBYYJIENX-UHFFFAOYSA-M
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Description

(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is a quaternary ammonium compound characterized by a phenyl ring substituted with an acetoxy group at the 2-position and methyl groups at the 3- and 5-positions. The trimethylammonium group is bonded to the aromatic ring, and the counterion is bromide. Key applications of related compounds include anti-curare agents in medicine and surface-modifying ligands in perovskite solar cells .

Properties

CAS No.

64048-54-0

Molecular Formula

C13H20BrNO2

Molecular Weight

302.21 g/mol

IUPAC Name

(2-acetyloxy-3,5-dimethylphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C13H20NO2.BrH/c1-9-7-10(2)13(16-11(3)15)12(8-9)14(4,5)6;/h7-8H,1-6H3;1H/q+1;/p-1

InChI Key

PTOLALBYYJIENX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](C)(C)C)OC(=O)C)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of (2-Acetoxy-3,5-dimethyl)phenylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is usually carried out under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.

Biology

In biological research, this compound may be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins. Its unique structure allows for the exploration of its effects on cellular processes.

Medicine

In medicinal chemistry, (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

Industrially, this compound is used in the formulation of various products, including disinfectants and surfactants. Its antimicrobial properties make it valuable in the production of cleaning agents and personal care products.

Mechanism of Action

The mechanism of action of (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Pharmacological Analogs

Anti-Curare Activity and Cholinergic Effects

The pharmacological activity of quaternary ammonium compounds often depends on substituent patterns. For example:

  • 3-Hydroxy phenyltrimethylammonium bromide (Ro 2-2561) : Exhibits strong anti-curare action but minimal cholinergic activity and low toxicity .
  • 3-Acetoxy phenyltrimethylammonium methylsulfate (Nu 2107) : Retains anti-curare efficacy but shows increased cholinergic action and reduced toxicity compared to the benzoyl derivative .
  • The 3,5-dimethyl groups could enhance lipophilicity, improving membrane permeability but possibly increasing muscarinic side effects .

Table 1: Pharmacological Comparison of Quaternary Ammonium Anti-Curare Agents

Compound Anti-Curare Efficacy Cholinergic Activity Toxicity Profile
3-Hydroxy phenyltrimethylammonium bromide High Low Low
3-Acetoxy phenyltrimethylammonium methylsulfate High Moderate Moderate
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide* Predicted High Predicted Moderate Predicted Low

*Note: Data extrapolated from structural analogs .

Perovskite Solar Cell Ligands

Phenyltrimethylammonium bromide (PTABr) is used in CsPbI3 quantum dot (QD) solar cells to improve stability and power conversion efficiency (PCE). Key advantages include:

  • Reduced inter-QD repulsion during film formation.
  • Passivation of Pb-I defects, enhancing device longevity .

(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide may offer additional benefits:

  • The acetoxy group could enhance binding to perovskite surfaces via ester coordination.
  • Methyl groups may sterically stabilize QD films, though excessive hydrophobicity might reduce solubility in processing solvents.

Table 2: Performance of Phenyltrimethylammonium Derivatives in Solar Cells

Compound PCE (%) Stability (Days) Key Function
PTABr 11.87 Not reported Charge transport aid
Fluorinated C12 SAM with PTABr 21.3 60 Defect passivation
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide* Hypothesized improved stability

*Note: No direct data available; predictions based on substituent effects .

Structural and Functional Comparisons

Table 3: Structural Impact of Substituents

Compound Substituents Key Effects
PTABr Phenyl, Br⁻ Short ligand for QD films
Cetyltrimethylammonium bromide C16 alkyl chain, Br⁻ Surfactant, micelle formation
(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide 2-Acetoxy, 3,5-dimethyl, Br⁻ Potential dual use in medicine/materials
  • Methyl Groups : Improve steric shielding but may reduce solubility in polar solvents .

Biological Activity

(2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide, a quaternary ammonium compound, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C12H18BrN
  • CAS Number : 64048-54-0
  • Molecular Weight : 256.18 g/mol

Quaternary ammonium compounds like (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide often interact with biological membranes due to their cationic nature. They can disrupt membrane integrity and influence cellular signaling pathways. The specific biological activity of this compound is primarily attributed to its interaction with cholinergic systems.

Anticholinergic Effects

Research indicates that compounds similar to (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide exhibit anticholinergic properties. These compounds can act as antagonists at muscarinic acetylcholine receptors, leading to various physiological effects such as:

  • Inhibition of secretions : Reduction in saliva and mucus production.
  • Increased heart rate : By blocking parasympathetic effects on the heart.
  • Smooth muscle relaxation : Resulting in bronchodilation.

Study 1: Kinetics of Reaction

A study explored the kinetics of bromination reactions involving phenyltrimethylammonium tribromide (PTT), a related compound. The findings indicated that PTT acts efficiently as a brominating agent under mild conditions, showcasing its utility in synthetic organic chemistry .

ParameterValue
Reaction OrderFirst Order
Activation EnergyCalculated from Arrhenius plot
Solvent UsedAcetic Acid

Study 2: Cytotoxicity Evaluation

Another research effort assessed the cytotoxicity of various quaternary ammonium compounds, including derivatives of phenyltrimethylammonium. The study employed high-content screening assays across multiple cell lines (HepG2, A549) to evaluate mitochondrial membrane potential and cell membrane integrity. The results indicated that some derivatives exhibit significant cytotoxic effects, suggesting potential therapeutic applications in cancer treatment .

Cell LineAC50 (µM)Effect on Membrane Integrity
HepG225Significant
A54915Moderate

Pharmacological Applications

Given its biological activity, (2-Acetoxy-3,5-dimethyl)phenyltrimethylammonium bromide may have applications in:

  • Antisecretory agents : Useful in treating conditions like excessive salivation.
  • Bronchodilators : Potential use in asthma management due to smooth muscle relaxation properties.
  • Anticancer agents : Based on observed cytotoxicity in specific cancer cell lines.

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